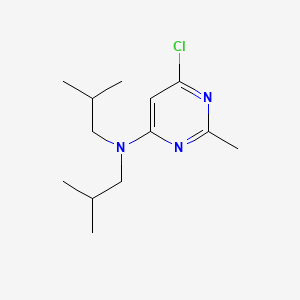
6-chloro-2-methyl-N,N-bis(2-methylpropyl)pyrimidin-4-amine
Descripción general
Descripción
Pyrimidines are a class of organic compounds with a six-membered ring with two nitrogen atoms and four carbon atoms. They are key structural components of many important biological molecules . A large number of pyrimidine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer .
Molecular Structure Analysis
The molecular structure of pyrimidines can be analyzed using various techniques, such as X-ray crystallography . The asymmetric unit of the crystal structure can provide details on atomic coordinates and displacement parameters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the storage temperature, purity, and physical form (solid, liquid, gas) can be determined . The InChI code and key can provide information on the compound’s structure .Aplicaciones Científicas De Investigación
Anticancer Applications
Pyrimidine derivatives, including 6-chloro-2-methyl-N,N-bis(2-methylpropyl)pyrimidin-4-amine , have been identified as potential anticancer agents. They can act as DNA topoisomerase II inhibitors , which are crucial in the replication of cancer cells . These compounds can interfere with the DNA replication process, leading to apoptosis in cancerous cells.
Antimicrobial and Antifungal Activities
The pyrimidine scaffold is known for its antimicrobial and antifungal properties. Research has shown that these compounds can be effective against a variety of microbial and fungal pathogens, offering a potential route for the development of new antibiotics and antifungal medications .
Cardiovascular Therapeutics
Pyrimidine derivatives have been explored for their cardiovascular benefits, particularly as antihypertensive agents . They can modulate blood pressure and have been associated with the treatment of various cardiovascular diseases .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them candidates for the development of new pain relief drugs. They can inhibit the production of inflammatory cytokines and reduce pain perception .
Antidiabetic Properties
Some pyrimidine derivatives have shown promise as antidiabetic agents . They can act as DPP-IV inhibitors , which play a role in glucose metabolism and insulin secretion .
Neuroprotective Effects
There is evidence to suggest that pyrimidine derivatives can have neuroprotective effects, particularly in the context of ocular diseases . They may promote vascular relaxation in the ocular ciliary artery and protect retinal ganglion cells .
Antiparasitic and Antileishmanial Activities
Pyrimidine compounds have been studied for their antiparasitic and antileishmanial activities. They can disrupt the life cycle of parasites and are being investigated as potential treatments for diseases like leishmaniasis .
Role in Synthesis of Vitamin B1
Pyrimidine derivatives are key intermediates in the synthesis of Vitamin B1 (thiamine) . This vitamin is essential for many bodily functions, including the metabolism of carbohydrates .
Propiedades
IUPAC Name |
6-chloro-2-methyl-N,N-bis(2-methylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3/c1-9(2)7-17(8-10(3)4)13-6-12(14)15-11(5)16-13/h6,9-10H,7-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFQLQDCWBEPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N,N-bis(2-methylpropyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



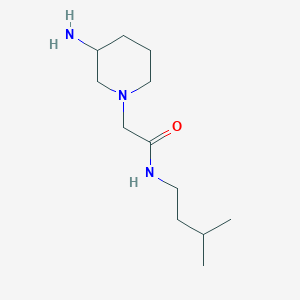
![2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465720.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)
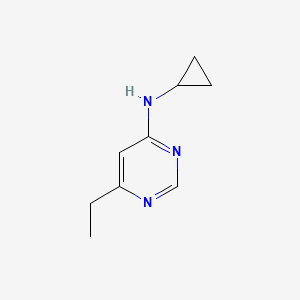
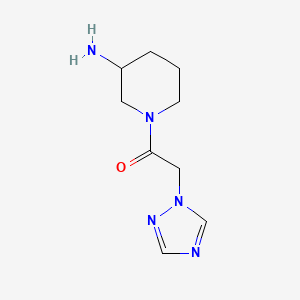
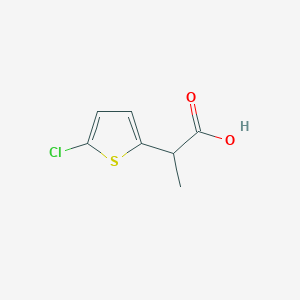
![[2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B1465729.png)
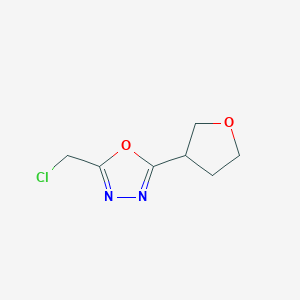
![6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1465731.png)


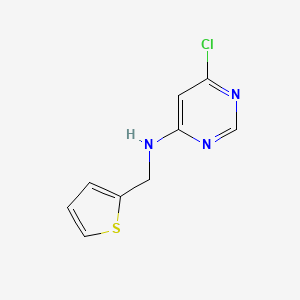
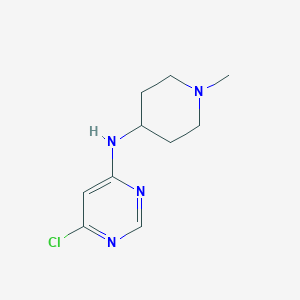
![1-[(Thiophen-3-yl)methyl]piperidin-3-amine](/img/structure/B1465738.png)